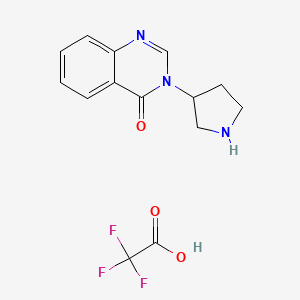
3-(Pyrrolidin-3-yl)quinazolin-4(3H)-one 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-3-yl)quinazolin-4(3H)-one 2,2,2-trifluoroacetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of quinazolinone and is widely used in various research studies for its ability to modulate various physiological and biochemical processes.
科学的研究の応用
Anticancer and Antitumor Agents
- A study highlighted the synthesis and evaluation of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents, indicating their potential as potent anti-tubulin agents (Hour et al., 2013).
- Another research focused on the synthesis of 2-pyridylquinazoline derivatives with potential anti-tumor and anti-microbial properties (Eweas et al., 2021).
- A series of substituted quinazolines was synthesized and evaluated for antimicrobial activity, showing broad-spectrum activity against various microorganisms (Buha et al., 2012).
Pharmacokinetics and Drug Development
- A study described the synthesis, biological evaluation, and quantitative analysis of a novel diarylurea EGFR inhibitor, ZCJ14, which displays anticancer effects (Zuo et al., 2020).
- Research on polyphenolic derivatives of quinazolin-4(3H)-one revealed significant human therapeutic properties, including high antioxidant activity compared to ascorbic acid and Trolox (Pele et al., 2022).
Antimicrobial and Antibacterial Activity
- A study synthesized and screened substituted indolylthiadiazole derivatives and quinazolinonylthiadiazole derivatives for antibacterial activity, finding potent compounds against Gram-positive bacteria (Singh et al., 2010).
- Another research synthesized and evaluated a new series of 2,4-disubstituted quinazolines as potential anticancer agents, identifying compounds with significant anticancer activity (Gurubasavaraj & Syed Moshin, 2020).
特性
IUPAC Name |
3-pyrrolidin-3-ylquinazolin-4-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.C2HF3O2/c16-12-10-3-1-2-4-11(10)14-8-15(12)9-5-6-13-7-9;3-2(4,5)1(6)7/h1-4,8-9,13H,5-7H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGMFLACJQZAFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=NC3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yl)quinazolin-4(3H)-one 2,2,2-trifluoroacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Sulfanylidene-3,5,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2379733.png)
![(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2379734.png)

![3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379738.png)
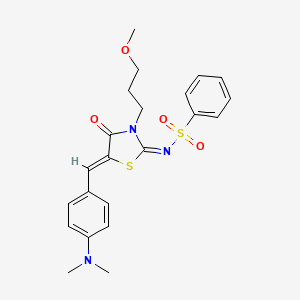
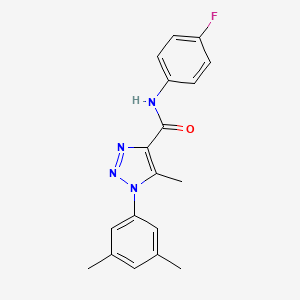
![1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone](/img/structure/B2379742.png)
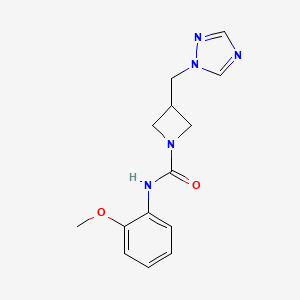
![9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

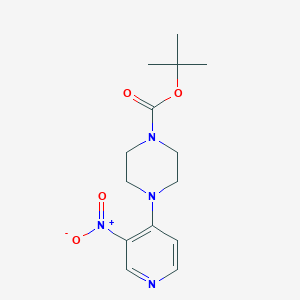
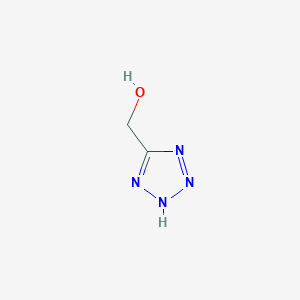
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2379753.png)